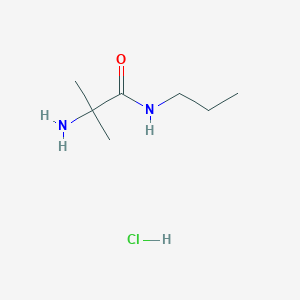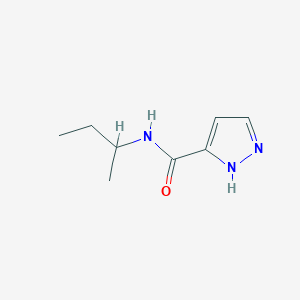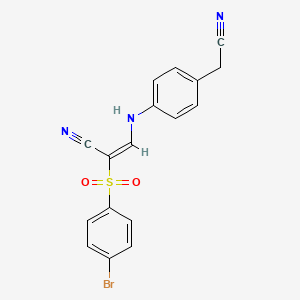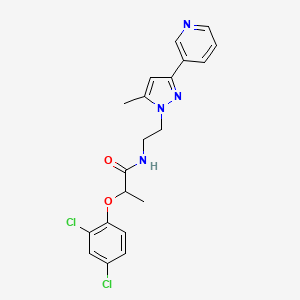
2-Amino-2-methyl-N-propylpropanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-N-propylpropanamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O . It is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCCNC(=O)C(C)(C)N.Cl . This indicates that the molecule contains a propyl group (CCC), an amide group (NC(=O)), a methyl group ©, and a chloride ion (Cl). Physical And Chemical Properties Analysis
The molecular weight of this compound is 180.68 . It is a solid at room temperature .Applications De Recherche Scientifique
2-Amino-2-methyl-N-propylpropanamide hydrochloride has been used in various scientific applications, including in laboratory experiments, as a biochemical reagent, and in drug research. It has been used as a substrate for various enzymes, such as chymotrypsin, and as a reagent in the synthesis of other organic compounds. Additionally, it has been used in the synthesis of drugs, such as morphine and codeine.
Mécanisme D'action
2-Amino-2-methyl-N-propylpropanamide hydrochloride acts as an inhibitor of certain enzymes, such as chymotrypsin. It binds to the active site of the enzyme, blocking its activity. This inhibition is reversible, and the enzyme can be reactivated by removing the inhibitor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on biochemical and physiological processes. In laboratory experiments, it has been used to inhibit the activity of certain enzymes, such as chymotrypsin. Additionally, it has been used to study the effects of drugs on biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-2-methyl-N-propylpropanamide hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively inexpensive chemical, and it is readily available. Additionally, it is soluble in water and methanol, which makes it easy to use in aqueous solutions. The main limitation of this compound is that it is an inhibitor of certain enzymes, so it must be used with caution in experiments involving enzymes.
Orientations Futures
The future of 2-Amino-2-methyl-N-propylpropanamide hydrochloride is promising, as it has a variety of potential applications in scientific research. It can be used to study the effects of drugs on biochemical and physiological processes, as well as to study the mechanism of action of enzymes. Additionally, it can be used in the synthesis of other organic compounds and drugs. Furthermore, it can be used as a substrate for various enzymes, such as chymotrypsin. Finally, it can be used as a reagent in the synthesis of other organic compounds.
Méthodes De Synthèse
2-Amino-2-methyl-N-propylpropanamide hydrochloride can be synthesized by reacting 2-amino-2-methyl-N-propylpropanamide with hydrochloric acid. The reaction is carried out in an aqueous medium at a temperature of 80-90°C, and the reaction time is typically 1-2 hours. The resulting product is a white, crystalline solid with a melting point of 210°C.
Propriétés
IUPAC Name |
2-amino-2-methyl-N-propylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-4-5-9-6(10)7(2,3)8;/h4-5,8H2,1-3H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWNLRYLNNKEQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2855917.png)


![2-(3-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2855923.png)
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2855925.png)


![N-(2-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2855930.png)
![(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2855931.png)



